molecular formula C13H22ClNO2 B12986433 tert-Butyl 2-chloro-7-azaspiro[3.5]nonane-7-carboxylate

tert-Butyl 2-chloro-7-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B12986433
M. Wt: 259.77 g/mol
InChI Key: GAJDPAKEGCLVLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 2-chloro-7-azaspiro[3.5]nonane-7-carboxylate: is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-chloro-7-azaspiro[3.5]nonane-7-carboxylate typically involves multiple steps starting from readily available precursors. One common method involves the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with trichloroacetyl chloride to form tert-butyl 1,1-dichloro-2-oxo-7-azaspiro[3.5]nonane-7-carboxylate. This intermediate is then subjected to further reactions to introduce the chloro group at the 2-position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-chloro-7-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could yield a ketone or carboxylic acid.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-chloro-7-azaspiro[3.5]nonane-7-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of kinase inhibitors and other bioactive molecules. It has been reported as a reagent in the preparation of RET kinase inhibitors and CDK4/6 inhibitors, which are important in cancer research .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 2-chloro-7-azaspiro[3.5]nonane-7-carboxylate depends on its application. In medicinal chemistry, it acts by inhibiting specific kinases, which are enzymes involved in cell signaling pathways. By binding to the active site of these kinases, the compound can block their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate

Uniqueness: tert-Butyl 2-chloro-7-azaspiro[3.5]nonane-7-carboxylate is unique due to the presence of the chloro group at the 2-position, which can significantly influence its reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various bioactive molecules and materials .

Properties

Molecular Formula

C13H22ClNO2

Molecular Weight

259.77 g/mol

IUPAC Name

tert-butyl 2-chloro-7-azaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C13H22ClNO2/c1-12(2,3)17-11(16)15-6-4-13(5-7-15)8-10(14)9-13/h10H,4-9H2,1-3H3

InChI Key

GAJDPAKEGCLVLM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C2)Cl

Origin of Product

United States

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